molecular formula C9H10BrNO2S B2412926 Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate CAS No. 1343754-88-0

Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate

Cat. No. B2412926
M. Wt: 276.15
InChI Key: ULONITWHOGVJAD-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate, also known as BPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. BPA is a derivative of pyridine, which is a heterocyclic compound that contains a nitrogen atom in its ring structure. The synthesis of BPA involves the reaction of 2-bromo-6-pyridinethiol with ethyl bromoacetate, followed by hydrolysis of the resulting ester. In

Scientific Research Applications

Cyclization and Pharmacological Properties

  • Cyclization and Derivative Formation : Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate is involved in the synthesis of various derivatives through cyclization processes. For instance, its reaction with 4-methyl-4H-1,2,4-triazole-3-thiol led to the formation of new thiosemicarbazides and 1,2,4-triazole and 1,3,4-thiadiazole derivatives with potential pharmacological properties (Maliszewska-Guz et al., 2005).

Chemical Synthesis and Molecular Structure

  • Tandem Multi-component Synthesis : Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate plays a crucial role in the multi-component synthesis of complex molecular structures like tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones (Raja & Perumal, 2006).

Reactivity Studies

  • Reactivity of Bromine Atoms : This compound is key in studying the reactivity of bromine atoms in brominated pyridines, demonstrating the formation of new chemical structures through acid hydrolysis (Wibaut et al., 2010).

Catalysis and Chemical Reactions

  • Catalyst for Formylation and Acetylation : Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate derivatives are used as catalysts in chemical reactions such as formylation and acetylation of alcohols, demonstrating their versatility in chemical synthesis (Niknam & Saberi, 2009).

Domino Reactions and Diastereoselective Synthesis

  • Diastereoselective Synthesis : The compound is instrumental in l-proline-catalysed domino reactions, leading to the diastereoselective synthesis of complex organic compounds like 3-thiomorpholinones (Indumathi et al., 2011).

Marine Fungus Compounds

  • Identification in Marine Fungi : Research on marine fungi has identified derivatives of Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate, expanding its relevance to natural product chemistry (Wu et al., 2010).

properties

IUPAC Name

ethyl 2-(6-bromopyridin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-2-13-9(12)6-14-8-5-3-4-7(10)11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULONITWHOGVJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate

CAS RN

1343754-88-0
Record name ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate
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